Cas no 2138370-17-7 (3,4-Quinolinediamine, N4-methyl-6-propoxy-)

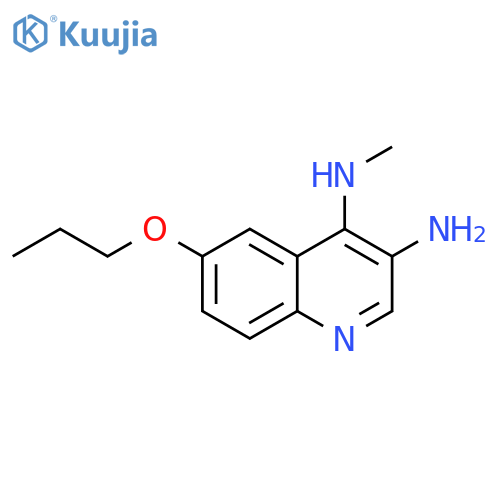

2138370-17-7 structure

商品名:3,4-Quinolinediamine, N4-methyl-6-propoxy-

CAS番号:2138370-17-7

MF:C13H17N3O

メガワット:231.293582677841

CID:5269268

3,4-Quinolinediamine, N4-methyl-6-propoxy- 化学的及び物理的性質

名前と識別子

-

- 3,4-Quinolinediamine, N4-methyl-6-propoxy-

-

- インチ: 1S/C13H17N3O/c1-3-6-17-9-4-5-12-10(7-9)13(15-2)11(14)8-16-12/h4-5,7-8H,3,6,14H2,1-2H3,(H,15,16)

- InChIKey: MHUUNHZMGUKPMI-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(OCCC)=CC=2)C(NC)=C(N)C=1

3,4-Quinolinediamine, N4-methyl-6-propoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361935-10.0g |

N4-methyl-6-propoxyquinoline-3,4-diamine |

2138370-17-7 | 10.0g |

$3191.0 | 2023-03-07 | ||

| Enamine | EN300-361935-1.0g |

N4-methyl-6-propoxyquinoline-3,4-diamine |

2138370-17-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-361935-2.5g |

N4-methyl-6-propoxyquinoline-3,4-diamine |

2138370-17-7 | 2.5g |

$1454.0 | 2023-03-07 | ||

| Enamine | EN300-361935-5.0g |

N4-methyl-6-propoxyquinoline-3,4-diamine |

2138370-17-7 | 5.0g |

$2152.0 | 2023-03-07 | ||

| Enamine | EN300-361935-0.5g |

N4-methyl-6-propoxyquinoline-3,4-diamine |

2138370-17-7 | 0.5g |

$713.0 | 2023-03-07 | ||

| Enamine | EN300-361935-0.1g |

N4-methyl-6-propoxyquinoline-3,4-diamine |

2138370-17-7 | 0.1g |

$653.0 | 2023-03-07 | ||

| Enamine | EN300-361935-0.25g |

N4-methyl-6-propoxyquinoline-3,4-diamine |

2138370-17-7 | 0.25g |

$683.0 | 2023-03-07 | ||

| Enamine | EN300-361935-0.05g |

N4-methyl-6-propoxyquinoline-3,4-diamine |

2138370-17-7 | 0.05g |

$624.0 | 2023-03-07 |

3,4-Quinolinediamine, N4-methyl-6-propoxy- 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2138370-17-7 (3,4-Quinolinediamine, N4-methyl-6-propoxy-) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量